molecular formula C10H18N4O4 B2620285 N3-D-Orn(Boc)-OH CAS No. 2165877-62-1

N3-D-Orn(Boc)-OH

Cat. No.: B2620285
CAS No.: 2165877-62-1
M. Wt: 258.278
InChI Key: DPHZPVOCMJNGEU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-D-Orn(Boc)-OH is a chemical compound used in various scientific research and industrial applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-D-Orn(Boc)-OH typically involves the protection of the amino group of ornithine with a Boc group. This can be achieved through the reaction of ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N3-D-Orn(Boc)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling Reagents: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.

    Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine form of ornithine.

    Peptides: Coupling reactions result in the formation of peptides and peptide derivatives.

Scientific Research Applications

N3-D-Orn(Boc)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N3-D-Orn(Boc)-OH is primarily related to its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, allowing for selective modifications of other functional groups. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

N3-D-Orn(Boc)-OH can be compared with other Boc-protected amino acids, such as:

    N-Boc-L-lysine: Similar in structure but with an additional methylene group in the side chain.

    N-Boc-L-arginine: Contains a guanidino group instead of an amine group.

    N-Boc-L-glutamine: Features an amide group in the side chain.

The uniqueness of this compound lies in its specific structure and the presence of the ornithine backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHZPVOCMJNGEU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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